
Disodium 4,4'-azobis(4-cyanovalerate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Disodium 4,4’-azobis(4-cyanovalerate) is a chemical compound known for its role as an azo initiator in radical polymerization processes. It is a water-soluble compound with the molecular formula C12H14N4Na2O4 and a molecular weight of 324.24 g/mol . This compound is widely used in various industrial applications due to its ability to generate free radicals upon decomposition, which initiates polymerization reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of disodium 4,4’-azobis(4-cyanovalerate) typically involves the reaction of 4,4’-azobis(4-cyanovaleric acid) with sodium hydroxide. The reaction is carried out in an aqueous medium, where the acid is neutralized by the base to form the disodium salt. The reaction conditions generally include controlled temperature and pH to ensure complete conversion and high yield .
Industrial Production Methods
In industrial settings, the production of disodium 4,4’-azobis(4-cyanovalerate) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality. The product is then purified through crystallization or other separation techniques to obtain the desired purity level .
Análisis De Reacciones Químicas
Types of Reactions
Disodium 4,4’-azobis(4-cyanovalerate) primarily undergoes decomposition reactions to generate free radicals. These radicals can further participate in various chemical reactions, including:
Oxidation: The free radicals can react with oxygen to form peroxides.
Reduction: In the presence of reducing agents, the radicals can be reduced to form stable products.
Substitution: The radicals can substitute hydrogen atoms in organic molecules, leading to the formation of new compounds.
Common Reagents and Conditions
The decomposition of disodium 4,4’-azobis(4-cyanovalerate) is typically initiated by heat or light. Common reagents used in these reactions include:
Thermal initiators: Heat is applied to decompose the compound and generate radicals.
Photoinitiators: Ultraviolet light is used to break the azo bond and produce radicals.
Major Products Formed
The major products formed from the decomposition of disodium 4,4’-azobis(4-cyanovalerate) include nitrogen gas and various organic radicals. These radicals can further react to form a wide range of products, depending on the reaction conditions and the presence of other reactants .
Aplicaciones Científicas De Investigación
Disodium 4,4’-azobis(4-cyanovalerate) has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is widely used as an initiator in radical polymerization processes to synthesize polymers with specific properties.
Biology: The compound is used in the study of radical-induced biological processes and the effects of free radicals on biological systems.
Medicine: Research involving disodium 4,4’-azobis(4-cyanovalerate) includes the development of drug delivery systems and the study of radical-mediated drug interactions.
Mecanismo De Acción
The mechanism of action of disodium 4,4’-azobis(4-cyanovalerate) involves the homolytic cleavage of the azo bond (-N=N-) upon exposure to heat or light. This cleavage generates two free radicals, which can initiate polymerization reactions by reacting with monomers to form polymer chains. The molecular targets and pathways involved in this process include the formation of carbon-centered radicals and their subsequent reactions with other molecules to propagate the polymerization .
Comparación Con Compuestos Similares
Disodium 4,4’-azobis(4-cyanovalerate) is compared with other azo initiators such as:
2,2’-Azobis(isobutyronitrile) (AIBN): A commonly used azo initiator with similar radical generation properties but different solubility and decomposition characteristics.
Azobis(dimethylvaleronitrile) (ABVN): Another azo initiator with distinct thermal stability and radical generation efficiency.
4,4’-Azobis(4-cyanopentanoic acid): A compound with similar structure but different decomposition kinetics and applications.
The uniqueness of disodium 4,4’-azobis(4-cyanovalerate) lies in its water solubility and efficient radical generation, making it suitable for aqueous polymerization processes and other applications where water solubility is advantageous .
Propiedades
Número CAS |
56496-86-7 |
|---|---|
Fórmula molecular |
C12H14N4Na2O4 |
Peso molecular |
324.24 g/mol |
Nombre IUPAC |
disodium;4-[(4-carboxylato-2-cyanobutan-2-yl)diazenyl]-4-cyanopentanoate |
InChI |
InChI=1S/C12H16N4O4.2Na/c1-11(7-13,5-3-9(17)18)15-16-12(2,8-14)6-4-10(19)20;;/h3-6H2,1-2H3,(H,17,18)(H,19,20);;/q;2*+1/p-2 |
Clave InChI |
ICCKYZGDUAOTHD-UHFFFAOYSA-L |
SMILES canónico |
CC(CCC(=O)[O-])(C#N)N=NC(C)(CCC(=O)[O-])C#N.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-Fluoro-8-phenyl-5,10-dihydroindeno[1,2-b]indol-2-yl)acetamide](/img/structure/B12643069.png)

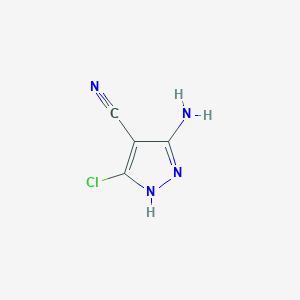

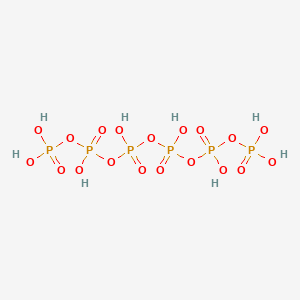
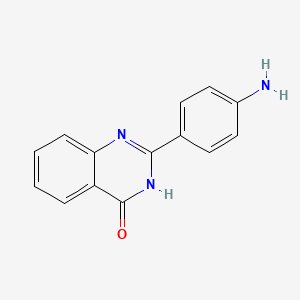



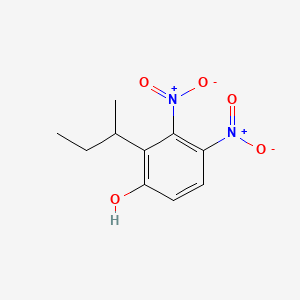
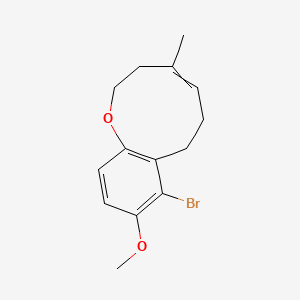

![6-amino-2-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorobenzo[de]isoquinoline-1,3-dione](/img/structure/B12643145.png)

